molecular formula C19H26N8O13P2 B12098581 5'-Phospho-2'-deoxyribocytidylylriboadenosine

5'-Phospho-2'-deoxyribocytidylylriboadenosine

Katalognummer: B12098581
Molekulargewicht: 636.4 g/mol
InChI-Schlüssel: UUBWXCHLJHRYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Phospho-2’-deoxyribocytidylylriboadenosine is a hybrid dinucleotide composed of a deoxyribose sugar linked to cytidine and a ribose sugar linked to adenosine. This compound is significant in biochemical research, particularly in the study of nucleic acids and protein synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Phospho-2’-deoxyribocytidylylriboadenosine involves the chemical coupling of 2’-deoxyribocytidine and riboadenosine. The process typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the nucleotides.

    Phosphorylation: The 5’-hydroxyl group of 2’-deoxyribocytidine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Coupling Reaction: The phosphorylated 2’-deoxyribocytidine is then coupled with riboadenosine using a coupling reagent like carbodiimide.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of 5’-Phospho-2’-deoxyribocytidylylriboadenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Phospho-2’-deoxyribocytidylylriboadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the ribose or deoxyribose sugars, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ribose or deoxyribose sugars to their corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the phosphate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ribose or deoxyribose aldehydes, while reduction can produce ribose or deoxyribose alcohols.

Wissenschaftliche Forschungsanwendungen

5’-Phospho-2’-deoxyribocytidylylriboadenosine has several applications in scientific research:

    Chemistry: It is used in the synthesis of nucleotide analogs and as a building block for more complex nucleic acid structures.

    Biology: The compound is crucial in the study of DNA and RNA interactions, particularly in the context of protein synthesis and gene expression.

    Medicine: It is used in the development of antiviral and anticancer therapies, where nucleotide analogs play a role in inhibiting viral replication or cancer cell proliferation.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical techniques such as mass spectrometry.

Wirkmechanismus

The mechanism of action of 5’-Phospho-2’-deoxyribocytidylylriboadenosine involves its incorporation into nucleic acids. It can be ligated to truncated tRNA molecules, facilitating the site-specific incorporation of unnatural amino acids into proteins. This process is mediated by enzymes such as T4 RNA ligase, which recognize the hybrid dinucleotide and catalyze its ligation to tRNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5’-Phospho-2’-deoxyribocytidylylribouridine: Similar in structure but contains uridine instead of adenosine.

    5’-Phospho-2’-deoxyribocytidylylriboguanosine: Contains guanosine instead of adenosine.

    5’-Phospho-2’-deoxyribocytidylylribothymidine: Contains thymidine instead of adenosine.

Uniqueness

5’-Phospho-2’-deoxyribocytidylylriboadenosine is unique due to its hybrid structure, combining elements of both DNA and RNA. This allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in the study of nucleic acid chemistry and protein synthesis.

Eigenschaften

Molekularformel

C19H26N8O13P2

Molekulargewicht

636.4 g/mol

IUPAC-Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)

InChI-Schlüssel

UUBWXCHLJHRYJT-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.